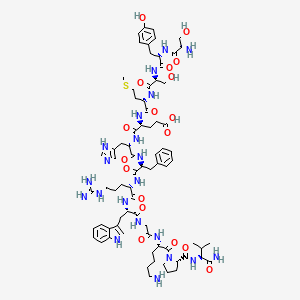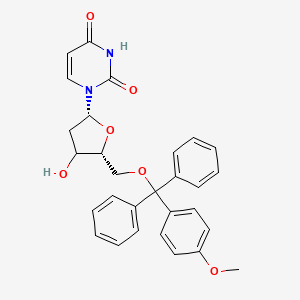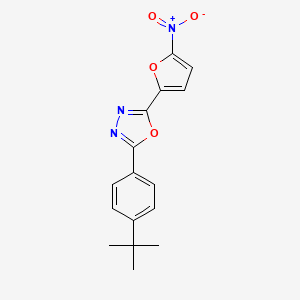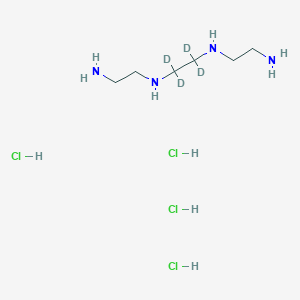
GPR52 agonist-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
GPR52 agonist-1 is a potent, orally active, and blood-brain barrier penetrant agonist of the G protein-coupled receptor 52 (GPR52). This compound has shown significant potential in modulating cyclic adenosine monophosphate (cAMP) signaling pathways, making it a promising candidate for the treatment of various neuropsychiatric disorders, including schizophrenia and substance use disorders .
Méthodes De Préparation
The synthesis of GPR52 agonist-1 involves several key steps. One common synthetic route includes the reduction of starting materials using triethylsilane and trifluoroacetic acid, followed by nucleophilic substitution reactions and coupling with aminoethanol . The reaction conditions typically involve the use of organic solvents and catalysts to achieve high yields and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction parameters to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
GPR52 agonist-1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include triethylsilane, trifluoroacetic acid, and aminoethanol . The major products formed from these reactions are intermediates that are further processed to yield the final compound. The reaction conditions often involve controlled temperatures, pressures, and the use of catalysts to facilitate the desired transformations.
Applications De Recherche Scientifique
GPR52 agonist-1 has been extensively studied for its potential therapeutic applications in neuropsychiatric disorders. It has shown promise in modulating cAMP signaling pathways, which are crucial for regulating neuronal excitability, synaptic plasticity, and gene expression . This compound has demonstrated antipsychotic-like and procognitive effects in preclinical models, making it a potential candidate for the treatment of schizophrenia . Additionally, this compound has been investigated for its ability to suppress methamphetamine-induced hyperactivity, suggesting its potential use in substance use disorders .
Mécanisme D'action
The mechanism of action of GPR52 agonist-1 involves its binding to the GPR52 receptor, which activates adenylate cyclase. This enzyme converts adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), leading to an increase in cAMP levels . The elevated cAMP levels activate other proteins and enzymes that regulate gene expression, neuronal excitability, and synaptic plasticity. This modulation of cAMP signaling pathways is believed to underlie the compound’s therapeutic effects in neuropsychiatric disorders .
Comparaison Avec Des Composés Similaires
GPR52 agonist-1 can be compared with other similar compounds, such as FTBMT and HTL0041178. FTBMT is a selective GPR52 agonist that has shown antipsychotic-like and procognitive effects in rodents . HTL0041178 is another potent GPR52 agonist with a promising pharmacokinetic profile and oral activity in preclinical models . Both compounds share similar mechanisms of action, involving the modulation of cAMP signaling pathways, but differ in their chemical structures and pharmacokinetic properties. This compound is unique in its ability to penetrate the blood-brain barrier and its potential for treating a broader range of neuropsychiatric disorders .
Propriétés
Formule moléculaire |
C25H21ClFNO2S |
|---|---|
Poids moléculaire |
454.0 g/mol |
Nom IUPAC |
3-[2-[(3-chloro-5-fluorophenyl)methyl]-1-benzothiophen-7-yl]-N-(2-methoxyethyl)benzamide |
InChI |
InChI=1S/C25H21ClFNO2S/c1-30-9-8-28-25(29)19-6-2-4-17(13-19)23-7-3-5-18-14-22(31-24(18)23)12-16-10-20(26)15-21(27)11-16/h2-7,10-11,13-15H,8-9,12H2,1H3,(H,28,29) |
Clé InChI |
YNXYTOJEFCKHEM-UHFFFAOYSA-N |
SMILES canonique |
COCCNC(=O)C1=CC=CC(=C1)C2=CC=CC3=C2SC(=C3)CC4=CC(=CC(=C4)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B12401863.png)






![[4-[[4-[4-(3-bromophenyl)pyrimidin-2-yl]piperazine-1-carbonyl]amino]phenyl] sulfamate](/img/structure/B12401908.png)



